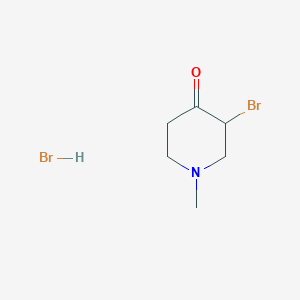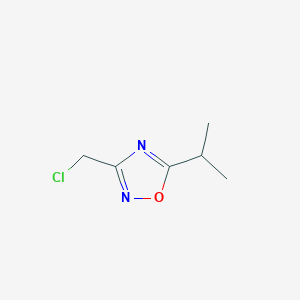![molecular formula C10H16ClNO B1603252 [2-(3-甲氧基苯基)乙基]甲胺盐酸盐 CAS No. 53102-69-5](/img/structure/B1603252.png)
[2-(3-甲氧基苯基)乙基]甲胺盐酸盐
描述
[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenyl ring bound to an amino group through a two-carbon ethyl chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility in water.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential effects on neurotransmitter systems.
- Used in research on receptor binding and signal transduction pathways.
Medicine:
- Explored for its potential therapeutic effects in treating neurological disorders.
- Studied for its role in modulating mood and behavior.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Reductive Amination: The 3-methoxybenzaldehyde undergoes reductive amination with methylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the reductive amination.
Purification: The product is purified using techniques such as crystallization or recrystallization.
Quality Control: Ensuring the final product meets industry standards for purity and quality.
化学反应分析
Types of Reactions:
Oxidation: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, cyanides, or other amines can be used under appropriate conditions.
Major Products:
Oxidation Products: Aldehydes or ketones.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted phenethylamines.
作用机制
Molecular Targets and Pathways:
- The compound interacts with various neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors.
- It modulates the release and reuptake of these neurotransmitters, affecting mood, cognition, and behavior.
- The exact mechanism involves binding to receptor sites and altering signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Phenethylamine: The parent compound, which lacks the methoxy group and the methylamine substitution.
3,4-Methylenedioxyphenethylamine: A compound with a methylenedioxy group instead of a methoxy group.
N-Methylphenethylamine: Similar structure but without the methoxy group on the phenyl ring.
Uniqueness:
- The presence of the methoxy group at the 3-position and the methylamine substitution makes [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride unique in its chemical properties and biological activity.
- These structural features contribute to its specific receptor binding affinities and pharmacological effects.
属性
IUPAC Name |
2-(3-methoxyphenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-7-6-9-4-3-5-10(8-9)12-2;/h3-5,8,11H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPAAFDJAXRXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611082 | |
| Record name | 2-(3-Methoxyphenyl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53102-69-5 | |
| Record name | Benzeneethanamine, 3-methoxy-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53102-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1603173.png)










